molecular formula C15H29N3O B7914935 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

Cat. No.: B7914935
M. Wt: 267.41 g/mol
InChI Key: CCFGBUVDMGOJFT-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidine ring, and an amino group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a cyclopropyl carbinyl halide.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopropyl intermediate.

    Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine, such as (S)-2-amino-3-methylbutyric acid, under suitable conditions like the use of coupling reagents (e.g., EDCI, HOBt) and a base (e.g., DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the cyclopropyl group, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents (e.g., DMF, DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Biology: Researchers investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, ion channels, and transporters.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

The compound may exert its effects by binding to these targets, modulating their activity, and altering downstream biological processes.

Comparison with Similar Compounds

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but differ in specific functional groups, leading to variations in their biological activity and chemical properties.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-based pharmaceuticals, which may have different therapeutic applications and mechanisms of action.

    Cyclopropyl-containing compounds: Molecules with a cyclopropyl group, which can influence their reactivity and stability.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(13-4-5-13)10-12-6-8-17(3)9-7-12/h11-14H,4-10,16H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFGBUVDMGOJFT-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(CC1)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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